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Compound of Interest

Compound Name:
4-Bromo-6-

methylbenzo[d]thiazole-2-thiol

Cat. No.: B173067 Get Quote

Application Notes and Protocols: 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the synthesis and

potential applications of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Due to the limited

availability of specific experimental data for this compound in published literature, the following

protocols are proposed based on established methods for structurally related benzothiazole

derivatives.
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Property Value Reference

Molecular Formula C H BrNS Inferred

Molecular Weight 260.19 g/mol Calculated

Appearance
Off-white to pale yellow solid

(Predicted)
Inferred

Melting Point Not available -

Solubility
Soluble in DMSO, DMF, and

hot ethanol (Predicted)
Inferred

CAS Number 155596-89-7 Vendor Information

Proposed Synthesis of 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol
The synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol can be envisioned through a

multi-step process starting from p-toluidine. The proposed synthetic workflow involves the

formation of a 2-aminobenzothiazole intermediate, followed by diazotization and subsequent

conversion to the 2-thiol derivative.

p-Toluidine 2-Amino-6-methylbenzothiazole

1. KSCN, Br2, AcOH
2. SO2Cl2 6-Methylbenzo[d]thiazol-2-yldiazonium saltNaNO2, H2SO4 6-Methylbenzo[d]thiazole-2- O-ethyl dithiocarbonatePotassium ethyl xanthate 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

1. Bromination (e.g., NBS)
2. Hydrolysis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
(Intermediate)
This protocol is adapted from the general synthesis of 2-aminobenzothiazoles.[1]

Materials:
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p-Toluidine

Sodium thiocyanate (NaSCN)

Sulfuryl chloride (SOCl)

Glacial acetic acid

Ethanol

Concentrated ammonium hydroxide

Procedure:

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping

funnel, suspend p-toluidine (1 mole) in glacial acetic acid.

Add sodium thiocyanate (2.2 moles) to the suspension and heat the mixture at 100°C for 3

hours.

Cool the reaction mixture to 30°C and slowly add sulfuryl chloride (1.34 moles), ensuring the

temperature does not exceed 50°C.

After the addition is complete, heat the mixture to 80-90°C for 1 hour.

Cool the mixture and pour it onto crushed ice.

Neutralize with concentrated ammonium hydroxide to precipitate the product.

Filter the crude product, wash with water, and recrystallize from ethanol to obtain 2-amino-6-

methylbenzothiazole.

Protocol 2: Proposed Synthesis of 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol
This is a proposed multi-step protocol.

Step 1: Diazotization of 2-Amino-6-methylbenzothiazole
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Dissolve 2-amino-6-methylbenzothiazole (1 mole) in a mixture of concentrated sulfuric acid

and water at 0-5°C.

Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature

below 5°C.

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Formation of the Thiol Precursor

In a separate flask, dissolve potassium ethyl xanthate (1.2 moles) in water at room

temperature.

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with

vigorous stirring.

Allow the reaction to warm to room temperature and stir for 2 hours.

Extract the product with an organic solvent (e.g., dichloromethane), wash with water, and dry

over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude xanthate intermediate.

Step 3: Bromination and Hydrolysis

Dissolve the crude xanthate intermediate in a suitable solvent such as chloroform or carbon

tetrachloride.

Add N-bromosuccinimide (NBS) (1.1 moles) portion-wise at room temperature and stir for 2-

4 hours.

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous

sodium thiosulfate solution and then with water.

Dry the organic layer and remove the solvent.

Hydrolyze the resulting bromo-xanthate intermediate by refluxing with a solution of sodium

hydroxide in ethanol/water.
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After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-
Bromo-6-methylbenzo[d]thiazole-2-thiol.

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water)

to obtain the pure product.

Application in Organic Synthesis: S-Alkylation
The thiol group at the 2-position is a versatile handle for further functionalization. S-alkylation is

a common reaction to introduce various side chains.

Protocol 3: S-Alkylation of 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol
This protocol is based on general procedures for the S-alkylation of benzothiazole-2-thiols.

Materials:

4-Bromo-6-methylbenzo[d]thiazole-2-thiol

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Potassium carbonate (KCO) or Sodium hydride (NaH)

Dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine

Procedure:

To a solution of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol (1 mole) in DMF or acetone,

add potassium carbonate (1.5 moles).

Stir the mixture at room temperature for 30 minutes.

Add the alkyl halide (1.1 moles) dropwise to the suspension.
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Continue stirring at room temperature or heat to 50-60°C for 2-6 hours, monitoring the

reaction by TLC.

After completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure and purify the crude product by

column chromatography on silica gel to afford the S-alkylated derivative.

Potential Biological Applications
Benzothiazole derivatives are known to exhibit a range of biological activities, including

anticancer and antimicrobial properties. The title compound, with its specific substitution

pattern, is a candidate for investigation in these areas.

Anticancer Activity
Substituted benzothiazoles have been shown to induce apoptosis in cancer cells.[2] The

proposed mechanism of action for some anticancer benzothiazoles involves the modulation of

key signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Organic Syntheses Procedure [orgsyn.org]

2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast
Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [experimental procedures involving 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173067#experimental-procedures-involving-4-bromo-
6-methylbenzo-d-thiazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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